4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiroheterocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves the cyclization of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate nucleophiles. One common method includes the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, followed by condensation with aldehydes and acetone . The reaction conditions often involve the use of dimethylformamide dimethyl acetal and primary amines for further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions typically involve the selective reduction of carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro linkage.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, dimethylformamide dimethyl acetal for condensation, and primary amines for transamination . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit blood coagulation factors Xa and XIa by binding to their active sites and preventing their activity . Additionally, the compound’s inhibitory activity against protein kinases involves the disruption of kinase signaling pathways, which can lead to the suppression of cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but lack the spiro linkage and thiazolidine ring.
4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives contain various substituents at the 8-position, which can alter their biological activities.
Uniqueness
The uniqueness of 4,4,6-trimethyl-3’-(3-methylphenyl)-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro linkage and thiazolidine ring, which confer distinct chemical and biological properties. These structural features enable the compound to interact with different molecular targets and exhibit a broader range of activities compared to its similar counterparts .
Properties
Molecular Formula |
C23H22N2O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
9',11',11'-trimethyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
InChI |
InChI=1S/C23H22N2O2S/c1-14-7-5-8-16(11-14)24-19(26)13-28-23(24)18-10-6-9-17-15(2)12-22(3,4)25(20(17)18)21(23)27/h5-12H,13H2,1-4H3 |
InChI Key |
NGGKRFGPWGANEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC5=C4N(C3=O)C(C=C5C)(C)C |
Origin of Product |
United States |
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